molecular formula C11H13F4N3 B12228021 3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine

3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B12228021
M. Wt: 263.23 g/mol
InChI Key: DKSQGNDCXIZYNP-UHFFFAOYSA-N
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Description

3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a fluoromethyl group and a pyridazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the introduction of the fluoromethyl group via fluorination reactions. The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine or pyridazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Trifluoromethyl)piperidin-1-yl]pyridazine: Similar in structure but lacks the fluoromethyl group.

    3-[3-(Fluoromethyl)piperidin-1-yl]pyridazine: Similar but without the trifluoromethyl group on the pyridazine ring.

    6-(Trifluoromethyl)pyridazine: Contains the trifluoromethyl group but lacks the piperidine ring.

Uniqueness

3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the presence of both the fluoromethyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activity. The combination of these groups within the same molecule can enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13F4N3

Molecular Weight

263.23 g/mol

IUPAC Name

3-[3-(fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine

InChI

InChI=1S/C11H13F4N3/c12-6-8-2-1-5-18(7-8)10-4-3-9(16-17-10)11(13,14)15/h3-4,8H,1-2,5-7H2

InChI Key

DKSQGNDCXIZYNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C(F)(F)F)CF

Origin of Product

United States

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